2,5-Dibromo-4-fluoroaniline
Description
2,5-Dibromo-4-fluoroaniline (CAS: 172377-05-8) is a halogenated aniline derivative with the molecular formula C₆H₄Br₂FN and a molecular weight of 268.91 g/mol . It features bromine substituents at the 2- and 5-positions and a fluorine atom at the 4-position of the aromatic ring. This compound is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate development . It is supplied as a high-purity reagent (>99%) and requires storage at 2–8°C to maintain stability .
Properties
IUPAC Name |
2,5-dibromo-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGCUINAKBXZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679532 | |
| Record name | 2,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172377-05-8 | |
| Record name | 2,5-Dibromo-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-fluoroaniline can be synthesized through a multi-step process. One common method involves the bromination of 4-fluoroaniline. The process typically includes the following steps:
Acetylation: 4-fluoroaniline is treated with acetic anhydride in the presence of acetic acid to form N-(4-fluorophenyl)acetamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in organic solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Products include substituted anilines, thiols, or ethers.
Oxidation Reactions: Products include nitroanilines or quinones.
Reduction Reactions: Products include primary or secondary amines.
Coupling Reactions: Products include biaryl compounds or substituted aromatic rings.
Scientific Research Applications
2,5-Dibromo-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Isomers: 3,5-Dibromo-4-fluoroaniline
Key Differences :
- CAS Number : 1003709-35-0 (vs. 172377-05-8 for 2,5-isomer) .
- Substituent Positions : Bromine atoms occupy the 3- and 5-positions instead of 2- and 5-positions.
- Applications : Both isomers are used in research, but their distinct substitution patterns influence reactivity. For example, the 3,5-isomer’s symmetric bromine arrangement may favor electrophilic substitution at the para-fluoro position, whereas the 2,5-isomer’s asymmetry could lead to regioselectivity in coupling reactions .
| Property | 2,5-Dibromo-4-fluoroaniline | 3,5-Dibromo-4-fluoroaniline |
|---|---|---|
| Molecular Weight | 268.91 g/mol | 268.91 g/mol |
| CAS Number | 172377-05-8 | 1003709-35-0 |
| Substituent Positions | Br: 2,5; F: 4 | Br: 3,5; F: 4 |
| Purity | >99% | >98% |
| Storage Temperature | 2–8°C | 2–8°C |
Halogenated Analogues with Additional Substituents
4-Bromo-3,5-difluoro-2-iodoaniline (CAS: 1467060-36-1)
- Molecular Formula : C₆H₃BrF₂IN (MW: 333.9 g/mol ) .
- Key Features: Incorporates iodine, which increases molecular weight and polarizability.
2,6-Dibromo-4-fluoroaniline (CAS: 344-18-3)
2,6-Dibromo-3,5-dichloro-4-fluoroaniline (CAS: 1160573-76-1)
Physicochemical and Application Comparisons
Electronic Effects
Solubility and Stability
- This compound: Limited solubility in water; requires organic solvents (e.g., DMSO, ethanol) for stock solutions. Stable at 2–8°C but degrades at room temperature .
- 3,5-Dibromo-4-fluoroaniline : Similar solubility profile but reported to form stable stock solutions at -80°C for up to 6 months .
Biological Activity
2,5-Dibromo-4-fluoroaniline (DBFA) is an organic compound with significant potential in various biological applications. Its molecular formula is C6H4Br2FN, and it is characterized by the presence of two bromine atoms and one fluorine atom at specific positions on the aniline structure. This unique substitution pattern contributes to its biological activity, particularly in antimicrobial and anticancer research.
- Molecular Weight : 268.91 g/mol
- CAS Number : 172377-05-8
- Structure : The compound is a derivative of aniline, featuring bromine and fluorine substituents that influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Initial studies suggest that DBFA has potential as an antimicrobial agent. Its structural properties may enhance its interaction with microbial targets.
- Anticancer Activity : DBFA has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve the disruption of cellular pathways critical for tumor growth.
The biological effects of DBFA are largely attributed to its interaction with specific enzymes and receptors within biological systems. It is hypothesized that:
- Enzyme Inhibition : DBFA may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell viability in cancerous cells.
- Receptor Modulation : The compound might alter receptor functions on cell surfaces, affecting signaling pathways crucial for cell survival and proliferation.
Antimicrobial Studies
A study focused on the antimicrobial efficacy of DBFA revealed its potential against various bacterial strains. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that DBFA could be developed into a novel antimicrobial agent, especially against Gram-positive bacteria.
Anticancer Research
In vitro studies on cancer cell lines demonstrated that DBFA significantly inhibited cell proliferation. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours of treatment
This level of inhibition indicates a promising therapeutic potential for DBFA in cancer treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of DBFA, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| 2,6-Dibromo-4-fluoroaniline | Bromine at positions 2 and 6 | Moderate antimicrobial activity |
| 4-Fluoroaniline | Lacks bromine substituents | Limited bioactivity |
| 2,5-Dibromoaniline | Lacks fluorine substituent | Lower anticancer potential |
DBFA stands out due to its dual halogenation, which enhances both its chemical reactivity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
